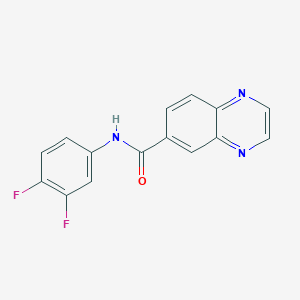
N-(3,4-difluorophenyl)quinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-ジフルオロフェニル)キノキサリン-6-カルボキサミド: はキノキサリンファミリーに属する化学化合物です。キノキサリンは、多様な薬理作用で知られる窒素含有複素環化合物です。
製造方法
合成経路と反応条件
N-(3,4-ジフルオロフェニル)キノキサリン-6-カルボキサミドの合成は、通常、3,4-ジフルオロアニリンとキノキサリン-6-カルボン酸の反応を伴います。この反応は通常、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下、不活性雰囲気下で行われます。 反応混合物を室温で数時間撹拌すると、目的の生成物が生成されます .
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、規模が大きくなります。連続フロー反応器や自動化システムの使用により、生産プロセスの効率性と収率が向上します。さらに、再結晶やクロマトグラフィーなどの精製技術が採用され、高純度の化合物が得られます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)quinoxaline-6-carboxamide typically involves the reaction of 3,4-difluoroaniline with quinoxaline-6-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
反応の種類
N-(3,4-ジフルオロフェニル)キノキサリン-6-カルボキサミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にフッ素原子上、メタノールナトリウムやtert-ブトキシカリウムなどの試薬を使用して、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: メタノール中のメタノールナトリウム。
生成される主な生成物
酸化: キノキサリン-6-カルボン酸誘導体の生成。
還元: 還元されたキノキサリン誘導体の生成。
置換: 異なる官能基を持つ置換キノキサリン誘導体の生成。
科学研究への応用
N-(3,4-ジフルオロフェニル)キノキサリン-6-カルボキサミドは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤および抗真菌剤としての可能性について調査されています.
医学: 抗がん作用と抗炎症作用の可能性について研究されています.
産業: 新素材や医薬品の開発に役立ちます。
科学的研究の応用
N-(3,4-difluorophenyl)quinoxaline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
N-(3,4-ジフルオロフェニル)キノキサリン-6-カルボキサミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、特定の酵素や受容体を阻害することが知られており、その生物学的効果をもたらします。 例えば、DNA複製や細胞分裂に重要な役割を果たすトポイソメラーゼ酵素の活性を阻害する可能性があります . この阻害は、癌細胞の増殖と増殖の抑制につながる可能性があります。
類似化合物との比較
類似化合物
- 3-アミノ-N-(4-メトキシフェニル)-2-キノキサリンカルボキサミド
- 2,3-ジフェニルキノキサリン-6-スルホニルクロリド
- キノキサリン1,4-ジ-N-オキシド
独自性
N-(3,4-ジフルオロフェニル)キノキサリン-6-カルボキサミドは、異なる化学的および生物学的特性を付与するジフルオロフェニル基の存在によりユニークです。 この構造上の特徴は、その安定性と反応性を高め、さまざまな用途に役立つ化合物となっています .
生物活性
N-(3,4-Difluorophenyl)quinoxaline-6-carboxamide is a synthetic compound that belongs to the quinoxaline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial and anticancer agent, along with relevant structure-activity relationships (SAR) and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a quinoxaline core substituted with a 3,4-difluorophenyl group and a carboxamide functional group. The synthesis typically involves the condensation of 3,4-difluoroaniline with quinoxaline-6-carboxylic acid under specific conditions to yield the desired compound.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : The compound has shown significant inhibition against bacterial enzymes, particularly DNA gyrase, disrupting DNA replication in bacterial cells. This mechanism is crucial for its antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research indicates that this compound may inhibit key pathways involved in cancer cell proliferation. It has demonstrated cytotoxic effects on various cancer cell lines, including cervical cancer (HeLa) and liver cancer (SMMC-7721), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several quinoxaline derivatives, including this compound. The compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant bacterial infections .
- Antitumor Activity : In a comparative study against various cancer cell lines, this compound demonstrated superior cytotoxicity compared to traditional chemotherapeutics. Its mechanism was linked to the induction of apoptosis in cancer cells through the activation of pro-apoptotic pathways .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Fluorine Substitution : The presence of fluorine atoms at positions 3 and 4 on the phenyl ring enhances lipophilicity and improves binding affinity to biological targets.
- Carboxamide Group : This functional group plays a crucial role in stabilizing the compound's interaction with target proteins, contributing to its overall biological activity .
特性
分子式 |
C15H9F2N3O |
|---|---|
分子量 |
285.25 g/mol |
IUPAC名 |
N-(3,4-difluorophenyl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C15H9F2N3O/c16-11-3-2-10(8-12(11)17)20-15(21)9-1-4-13-14(7-9)19-6-5-18-13/h1-8H,(H,20,21) |
InChIキー |
UDUGLWOKTWLXSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)NC3=CC(=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















